molecular formula C10H13ClN2 B15046942 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B15046942
M. Wt: 196.67 g/mol
InChI Key: LNJBNQPLRRQAAT-UHFFFAOYSA-N
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Description

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: is a compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by a seven-membered azepine ring fused with a benzene ring, and it has a chlorine atom at the 7th position and a methyl group at the 1st position. Benzodiazepines are widely studied for their potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of amino alcohols followed by demethylation processes to introduce various functional groups at specific positions on the azepine ring. One common method involves the reductive cleavage of bridged N-O bonds of corresponding epoxytetrahydro-1-benzazepines or via intramolecular cyclization processes under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and demethylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is used as an intermediate in the synthesis of various pharmacologically active compounds. Its unique structure makes it a valuable building block for the development of new drugs.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors. It is used to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system .

Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders. It is also used as a reference compound in pharmacological studies.

Industry: In the pharmaceutical industry, this compound is used in the development and production of benzodiazepine-based medications. Its synthesis and characterization are crucial for ensuring the quality and efficacy of these drugs .

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the brain . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clobazam: A benzodiazepine derivative used primarily for its anticonvulsant properties.

    Tolvaptan: A compound with a similar structure but different pharmacological activity, used as a vasopressin receptor antagonist.

Uniqueness: 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for the GABA receptor. This makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and developing new therapeutic agents.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

7-chloro-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine

InChI

InChI=1S/C10H13ClN2/c1-13-5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12H,4-5,7H2,1H3

InChI Key

LNJBNQPLRRQAAT-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC2=C1C=CC(=C2)Cl

Origin of Product

United States

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